

An In-depth Technical Guide to Thieno[3,2-b]pyridin-7-ol

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Compound of Interest

Compound Name: *Thieno[3,2-b]pyridin-7-ol*

Cat. No.: *B025592*

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CAS Number: 107818-20-2

This technical guide provides a comprehensive overview of **Thieno[3,2-b]pyridin-7-ol**, a heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its physicochemical properties, synthesis, and its role as a scaffold for various biologically active molecules.

Core Compound Properties

Thieno[3,2-b]pyridin-7-ol is a fused heterocyclic system consisting of a thiophene ring and a pyridine ring, with a hydroxyl group at the 7-position. This structure imparts unique chemical properties that make it a versatile starting material in medicinal chemistry.

Physicochemical Data

The key physicochemical properties of **Thieno[3,2-b]pyridin-7-ol** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	107818-20-2	[ChemScene], [Thermo Fisher Scientific]
Molecular Formula	C ₇ H ₅ NOS	[ChemScene], [Santa Cruz Biotechnology]
Molecular Weight	151.19 g/mol	[ChemScene], [Santa Cruz Biotechnology]
Melting Point	230-235 °C	[ChemBK], [thieno(3 2-b)pyridin-7-ol(cas#107818-20-2)]
Boiling Point (Predicted)	321.4 ± 22.0 °C	[ChemBK]
Density (Predicted)	1.444 ± 0.06 g/cm ³	[ChemBK]
Solubility	Soluble in water	[ChemBK], [thieno(3 2-b)pyridin-7-ol(cas#107818-20-2)]
Purity	Typically ≥95% to 98%	[ChemScene], [Understanding the CAS Number: Thieno[3,2-b]pyridin-7-ol (107818-20-2) Specifications]
Appearance	White to light yellow or light orange crystalline powder	[7-hydroxythiéno[3,2-b]pyridine]

Spectral Data

Spectral data is crucial for the identification and characterization of **Thieno[3,2-b]pyridin-7-ol**. The following spectral information has been reported:

- ¹H NMR, ¹³C NMR, IR, MS, Raman, ESR: Available through chemical data providers like ChemicalBook.

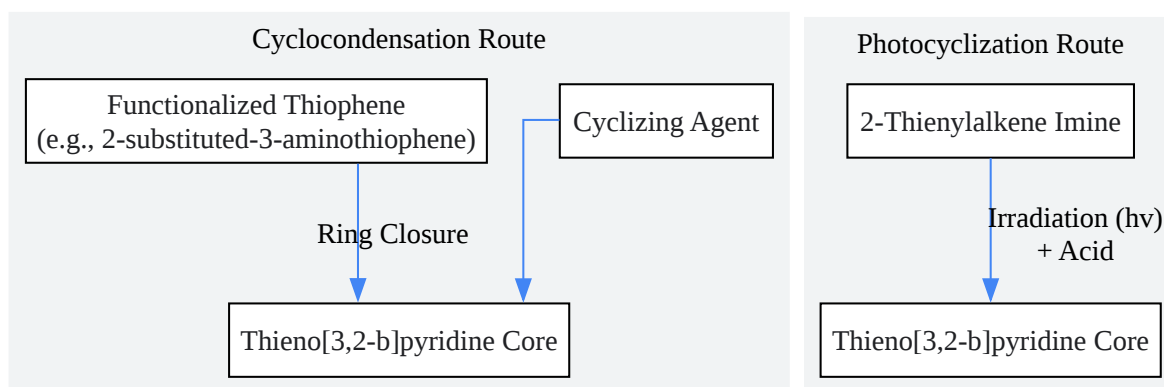
Synthesis of the Thieno[3,2-b]pyridine Core

While a specific, detailed experimental protocol for the direct synthesis of **Thieno[3,2-b]pyridin-7-ol** from basic starting materials is not readily available in the public domain literature, general synthetic strategies for the thieno[3,2-b]pyridine scaffold have been described. These methods typically involve the construction of the pyridine ring onto a pre-existing thiophene or vice versa.

General Synthetic Strategies

- **Cyclocondensation Reactions:** This is a primary method for constructing the thieno[3,2-b]pyridine core. It often involves the cyclization of a functionalized thiophene precursor. For instance, 3-aminothiophenes with an electrophilic substituent at the 2-position can serve as starting materials.
- **Photocyclization:** The photocyclization of 2-thienylalkene imines presents a versatile route to thieno[3,2-b]pyridines. This reaction is typically carried out by irradiating the imine in the presence of an acid, such as tetrafluoroboric acid, which facilitates the ring closure.

The logical workflow for these general synthetic approaches can be visualized as follows:



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Caption: General synthetic routes to the thieno[3,2-b]pyridine scaffold.

Biological Activity of Thieno[3,2-b]pyridine Derivatives

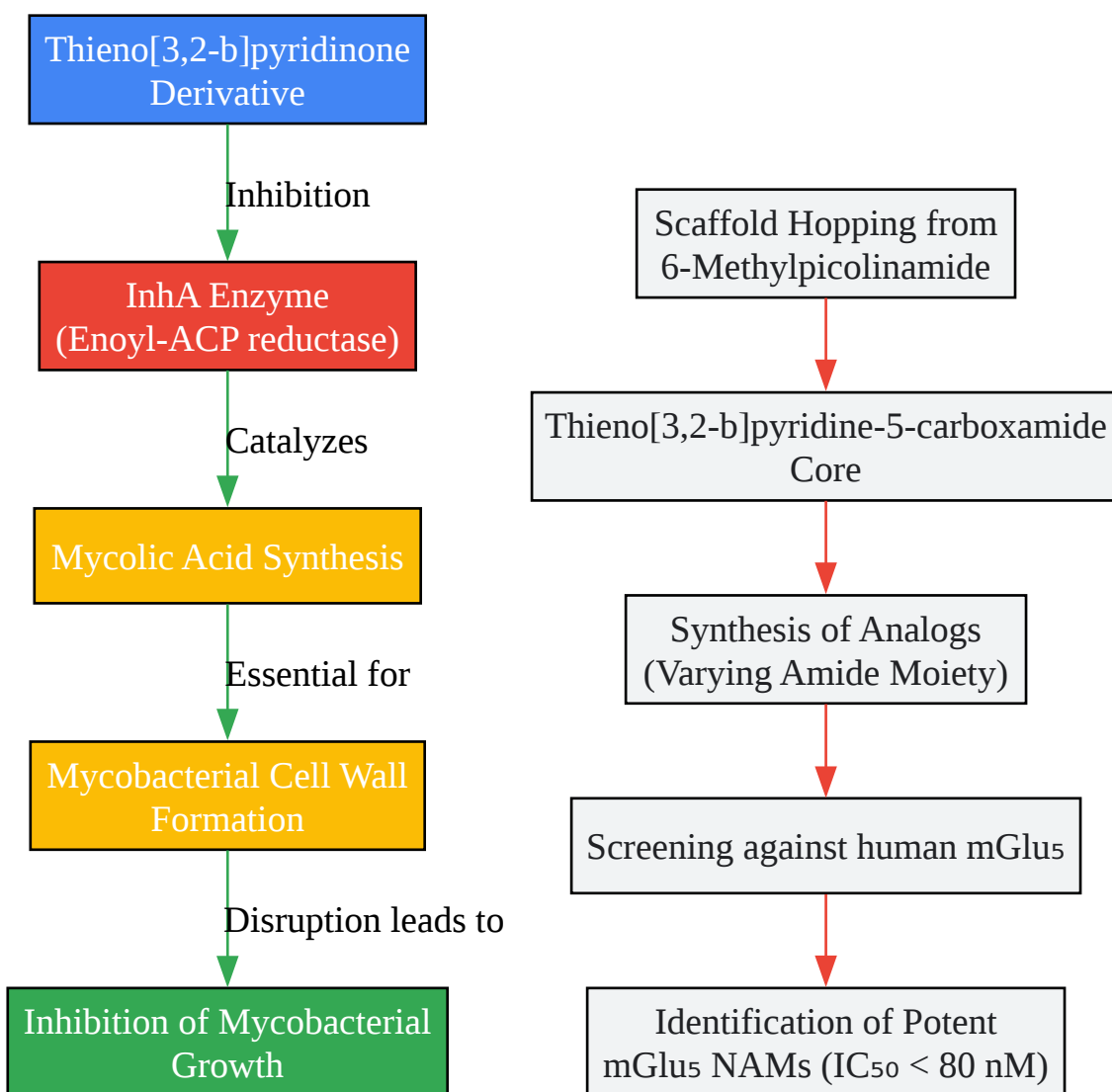
Thieno[3,2-b]pyridin-7-ol is a key intermediate in the synthesis of a wide range of derivatives that have shown significant potential in various therapeutic areas. The biological activity is primarily attributed to these derivatives rather than the core molecule itself.

Antitubercular Activity

A recent study focused on the design and synthesis of novel thieno[3,2-b]pyridinone derivatives as potent agents against *Mycobacterium tuberculosis*.

- **Mechanism of Action:** These derivatives were found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.^[1]
- **Potency:** Several compounds exhibited potent anti-mycobacterial activity with a Minimum Inhibitory Concentration (MIC) of ≤ 1 $\mu\text{g/mL}$ against *M. tuberculosis* (Mtb) H37Ra. Specifically, compound 6c showed good activity against Mtb H37Rv with a MIC of 0.5-1 $\mu\text{g/mL}$ and also demonstrated activity against Mtb H37Ra within macrophages with low cytotoxicity.^[1]

The proposed mechanism of action for these antitubercular derivatives is illustrated below:



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References

- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

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